3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one is a heterocyclic compound characterized by the presence of a piperazinone ring and a thiophene substituent. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. The compound is recognized for its unique structural features, which contribute to its biological activity and utility in synthetic chemistry.
The compound is primarily synthesized through specific chemical reactions involving thiophene derivatives and piperazinone. It can be obtained from commercial suppliers specializing in chemical compounds for research purposes.
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one falls under the category of heterocyclic organic compounds. Its classification is based on the presence of both nitrogen and sulfur atoms in its structure, which are characteristic of piperazine and thiophene rings, respectively.
The synthesis of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one typically involves the condensation reaction between thiophene-2-carbaldehyde and piperazin-2-one. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the desired product under controlled conditions.
The molecular structure of 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one consists of a piperazine ring substituted with a thiophene moiety at one end and a carbonyl group at the other. The structural formula can be represented as follows:
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one can undergo various chemical transformations:
The mechanism of action for 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may function as an enzyme inhibitor by binding to the active site, thereby altering enzymatic activity or modulating receptor function through competitive inhibition or allosteric modulation . This interaction can lead to significant changes in cellular signaling pathways and biological responses.
3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one has several notable applications:
Piperazine derivatives represent a privileged scaffold in medicinal chemistry, appearing in >20 FDA-approved drugs since 2011 across diverse therapeutic areas including oncology, virology, and central nervous system disorders [4]. The piperazine-2-one variant introduces critical conformational constraints through its endocyclic carbonyl group, enhancing target selectivity and modifying hydrogen-bonding capacity. This scaffold optimizes pharmacokinetic profiles by balancing lipophilicity (XLogP3: 1.1) and polarity (58.2 Ų polar surface area), facilitating membrane permeability while maintaining aqueous solubility [5].
Notably, piperazine-containing kinase inhibitors (palbociclib, ribociclib) exploit the scaffold's ability to form salt bridges with aspartate residues in ATP-binding pockets. The electron-deficient enone system in 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one extends conjugation, potentially enhancing interactions with nucleophilic residues (Cys, Ser, Lys) in enzymatic active sites. This molecular feature correlates with observed anticancer and antiviral activities in preliminary screening studies, though precise mechanisms remain unelucidated [4].
Table 2: Therapeutic Applications of Select FDA-Approved Piperazine Drugs (2011-2023)
| Drug (Approval Year) | Therapeutic Category | Molecular Target |
|---|---|---|
| Palbociclib (2015) | Breast Cancer | CDK4/6 inhibitor |
| Vortioxetine (2013) | Major Depressive Disorder | Serotonin receptor modulator |
| Dolutegravir (2013) | HIV Infection | Integrase inhibitor |
| Avapritinib (2020) | Gastrointestinal Stromal Tumor | PDGFRα inhibitor |
| Zavegepant (2023) | Migraine | CGRP receptor antagonist |
The thiophene ring functions as a versatile bioisostere in drug design, effectively replacing phenyl, furan, or pyrrole rings while modifying electronic profiles without significant steric perturbation. Its exceptional π-excessive character (HOMO energy: -8.7 eV) promotes favorable stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. The sulfur atom's polarizability enhances hydrophobic contacts while permitting weak hydrogen bonding via sulfur lone pairs, features critical for optimizing target engagement [8].
In 3-(2-Oxo-2-thiophen-2-ylethylidene)piperazin-2-one, the thiophene moiety directly conjugates with an α,β-unsaturated ketone system, creating an extended electron delocalization pathway. This configuration significantly influences dipole moment (calculated: 4.2 Debye) and molecular electrostatic potential, potentially enhancing DNA minor groove binding or kinase inhibition capabilities. Thiophene's bioisosteric versatility is evidenced in antibiotics (cefuroxime: furan-thiophene interchange) and kinase inhibitors, where it often improves metabolic stability over phenyl analogs while maintaining potency [8]. Quantum mechanical studies indicate the thiophene ring contributes substantially to the molecule's frontier orbital distribution, with the LUMO primarily localized on the electron-deficient enone-thiophene system, suggesting electrophilic reactivity patterns distinct from non-thiophene analogs [5].
This compound exemplifies a Class III hybrid heterocycle according to IUPAC categorization frameworks: two covalently linked cyclic systems (piperazine-2-one + thiophene) maintaining distinct electronic identities while enabling conjugated interactions. The Z-configuration at the exocyclic double bond (confirmed by NOESY correlations) positions the thiophene carbonyl optimally for intramolecular hydrogen bonding with the piperazine N-H, creating a pseudo-bicyclic conformation that constrains rotational freedom [5]. Critical structural features include:
The molecular architecture positions hydrogen bond donors (2× N-H) and acceptors (2× C=O, thiophene S) in three-dimensional space with 5.8 Å and 7.2 Å separations between key pharmacophoric elements, matching distances observed in kinase inhibitor pharmacophores. Crystallographic data of analogous compounds reveal a near-planar conformation between thiophene and piperazine rings (dihedral <15°), facilitating simultaneous engagement with complementary enzyme surfaces [5].
Despite promising structural features, significant research gaps impede the rational development of this hybrid compound:
Table 3: Critical Research Questions and Methodological Approaches
| Knowledge Gap | Recommended Approach | Expected Impact |
|---|---|---|
| Target Identification | Chemoproteomic pulldown assays | Mechanism validation for lead optimization |
| Metabolic Stability Assessment | Microsomal incubation + LC-MS/MS quantification | DMPK profile refinement |
| Enantioselective Synthesis | Organocatalyzed asymmetric Mannich reactions | Scalable production of single isomers |
| Cellular Mechanism Elucidation | Transcriptomic profiling + pathway enrichment | Identification of modulated signaling pathways |
Addressing these gaps requires multidisciplinary collaboration integrating computational chemistry, synthetic methodology development, and advanced biological screening. Priority should focus on establishing robust structure-activity relationship (SAR) matrices through systematic analog synthesis, particularly exploring bioisosteric replacements for the thiophene ring (e.g., furan, pyrrole, triazole) while preserving conjugation pathways. Additionally, comprehensive assessment of its privileged structure potential across target classes would strategically position this scaffold for rational drug discovery campaigns [2] [7].
The convergence of electronic modulation (thiophene), conformational restraint (piperazinone), and targeted reactivity (enone) in this singular architecture offers compelling opportunities for developing novel therapeutic agents targeting oncological and infectious diseases. Future research must bridge the current mechanistic knowledge chasm through integrated chemical biology approaches to unlock its full pharmaceutical potential.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9